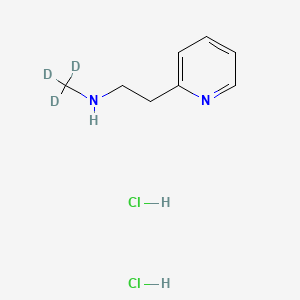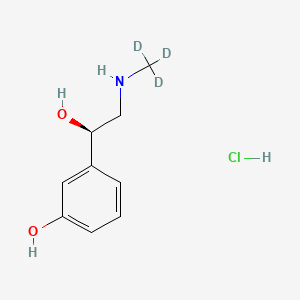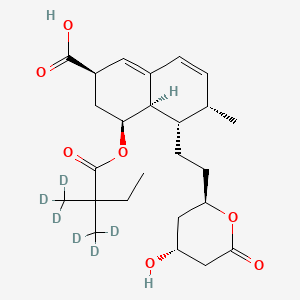
Betahistine-d3 dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Betahistine-d3 dihydrochloride, also known as Serc, is a semi-synthetic derivative of histamine and is used as a treatment for vertigo and Meniere’s disease. It is a type of antivertigo drug, which is a medication that helps to reduce the symptoms of vertigo, such as dizziness, nausea, and vomiting. Betahistine-d3 dihydrochloride has been studied extensively and is widely used in clinical practice.
科学的研究の応用
I have conducted a search for the scientific research applications of “Betahistine-d3 dihydrochloride”. However, specific details about this compound’s unique applications are not readily available in the search results. Below is a general analysis based on the available information about betahistine and its applications, which may be relevant to “Betahistine-d3 dihydrochloride”:
Treatment of Meniere’s Disease
Betahistine is widely used to reduce the severity and frequency of vertigo attacks associated with Ménière’s disease. It is an analogue of histamine and acts as a weak histamine H1 receptor agonist and potent histamine H3 receptor antagonist .
Molecular Properties Study
The molecular properties of betahistine have been studied using ab initio MO-LCAO-SCF methods, which could be relevant for understanding the behavior of “Betahistine-d3 dihydrochloride” in various environments .
Transdermal Delivery Systems
Research has been conducted to develop and optimize betahistine dihydrochloride thermoreversible bioadhesive gels intended for transdermal delivery .
作用機序
Target of Action
Betahistine-d3 dihydrochloride primarily targets histamine receptors , specifically the H1 and H3 receptors . These receptors are located on blood vessels in the inner ear . The H1 receptor is a weak agonist, while the H3 receptor is a strong antagonist .
Mode of Action
Betahistine-d3 dihydrochloride acts as a weak agonist at histamine H1 receptors and a potent antagonist at H3 receptors . As an agonist of H1 receptors, it causes local vasodilation and increased permeability . As an antagonist of H3 receptors, it increases the generation of neuronal excitation, for example, in the vestibular nuclei .
Biochemical Pathways
The action of Betahistine-d3 dihydrochloride on histamine receptors influences the endolymphatic fluid homeostasis in the ear . This action helps to reverse the underlying problem of endolymphatic hydrops .
Pharmacokinetics
Betahistine-d3 dihydrochloride undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid (2PAA) . Due to the extremely low plasma levels of Betahistine-d3 dihydrochloride, 2PAA can be considered a surrogate index for quantitation of the parent drug . The pharmacokinetic parameters such as Cmax, AUC0–t, AUC0–∞, Tmax, and Thalf have been calculated for each subject from concentrations of 2-PAA in plasma .
Result of Action
The primary result of Betahistine-d3 dihydrochloride action is the reduction of episodes of vertigo associated with Ménière’s disease . It is thought to reduce symptoms through its actions on histamine receptors . The overall monthly attack rate fell significantly by the factor 0.758 (0.705 to 0.816; P<0.001) .
特性
IUPAC Name |
2-pyridin-2-yl-N-(trideuteriomethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H/i1D3;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDFMHARQUBJRE-GXXYEPOPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=N1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC1=CC=CC=N1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-[3-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl] hydrogen sulfate](/img/structure/B563284.png)




![7-Methyl-1-oxa-3-azaspiro[4.4]nonane-2,4-dione](/img/structure/B563293.png)

![2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563297.png)
